4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
Description
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted at positions 4, 6, and 6. Its IUPAC name reflects the following structural features:
- Position 7: A phenyl ring, contributing to aromatic stacking interactions.
Coumarins are a well-studied class of compounds with diverse biological activities, including anticoagulant, anticancer, and antimicrobial effects . The substitutions on the chromen-2-one core in this compound suggest tailored physicochemical and pharmacological properties, such as improved solubility (via methoxyethyl groups) and enhanced target-binding affinity (via the phenyl group).
Properties
IUPAC Name |
4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-10-8-23(9-11-27-2)15-17-12-22(25)28-21-14-18(20(24)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,24H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMYOBHEIKEFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-hydroxy-7-phenyl-2H-chromen-2-one with bis(2-methoxyethyl)amine under specific conditions to introduce the bis(2-methoxyethyl)amino group . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chromen-2-one core or the amino group.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenyl ring or the chromen-2-one core.
Scientific Research Applications
4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural and Functional Differences
The following table compares the target compound with analogous coumarin derivatives, focusing on substituent positions and functional groups:
Key Observations:
Position 4: The target compound’s bis(2-methoxyethyl)amino-methyl group introduces nitrogen-based polarity and flexibility, contrasting with the phenyl group in the comparator . This substitution likely improves aqueous solubility and membrane permeability.
Position 6 : The hydroxyl group in the target compound vs. chloro in the comparator suggests divergent biological roles. Hydroxyl groups are associated with antioxidant activity and hydrogen bonding, whereas chloro substituents may enhance metabolic stability and lipophilicity .
Position 7 : The phenyl group (target) vs. oxiran-2-ylmethoxy (comparator) indicates differences in electronic and steric effects. The epoxide group in the comparator could confer reactivity for covalent binding to biological targets.
Physicochemical Properties
- Solubility : The target compound’s methoxyethyl groups likely improve water solubility compared to the chloro- and epoxide-substituted comparator, which may favor organic solvents.
- Stability: The epoxide group in the comparator is prone to hydrolysis, whereas the target compound’s ether and amino groups are more stable under physiological conditions.
Biological Activity
The compound 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one (CAS No: 859131-63-8) is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromenone backbone, which is known for its ability to interact with various biological targets, including enzymes and receptors.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 0.62 | |
| HeLa (Cervical cancer) | 0.95 | |
| A2780 (Ovarian cancer) | 1.28 | |
| K562 (Leukemia) | 0.33 |
These results indicate that the compound possesses potent cytotoxic effects, particularly against breast and leukemia cell lines.
The mechanism by which this compound exerts its antiproliferative effects is believed to involve the inhibition of key cellular pathways associated with tumor growth. Notably, studies have shown that the compound can reduce telomerase activity in MCF-7 cell lysates significantly, suggesting an impact on cellular aging and proliferation:
Case Studies
- MCF-7 Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The most notable reduction was observed at concentrations above 0.5 µM, where cell viability dropped to below 50% compared to control groups.
- HeLa Cervical Cancer Study : Similar results were observed in HeLa cells, where the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.
Discussion
The promising antiproliferative activity of this compound positions it as a potential candidate for further development in cancer therapeutics. Its ability to inhibit telomerase activity may provide an additional mechanism for its anticancer properties, potentially leading to improved outcomes in treating malignancies characterized by high telomerase expression.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its purification?
- Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with a Pechmann condensation between substituted phenols and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) . A key challenge is isolating the product from byproducts due to the compound’s polar functional groups (e.g., hydroxyl and tertiary amine moieties). Purification typically involves gradient column chromatography (silica gel, 60–120 mesh) with a solvent system of ethyl acetate:methanol (9:1) to remove unreacted intermediates. Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., methoxyethyl and phenyl protons) .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1700 cm⁻¹) groups.
- Crystallography :
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure (R-factor < 0.05). Use Mercury CSD to visualize hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:
Standardize Assays : Use a common cell line (e.g., HEK-293) and solvent (DMSO concentration ≤0.1%).
Control for Stability : Perform LC-MS to verify compound integrity during incubation .
Validate Targets : Use competitive binding assays (SPR or ITC) to confirm direct interactions with proposed targets (e.g., kinase domains) .
Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses in enzyme active sites. Validate with MD simulations (NAMD, 100 ns) to assess stability .
- QSAR : Build a model using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How can structural modifications improve the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Modify Substituents : Replace the bis(2-methoxyethyl)amino group with a morpholine ring to enhance solubility (clogP reduction from 3.2 to 2.1) .
- Prodrug Design : Esterify the hydroxyl group with acetyl or PEG-linked moieties to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
